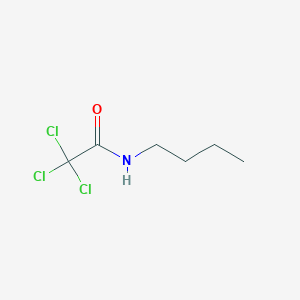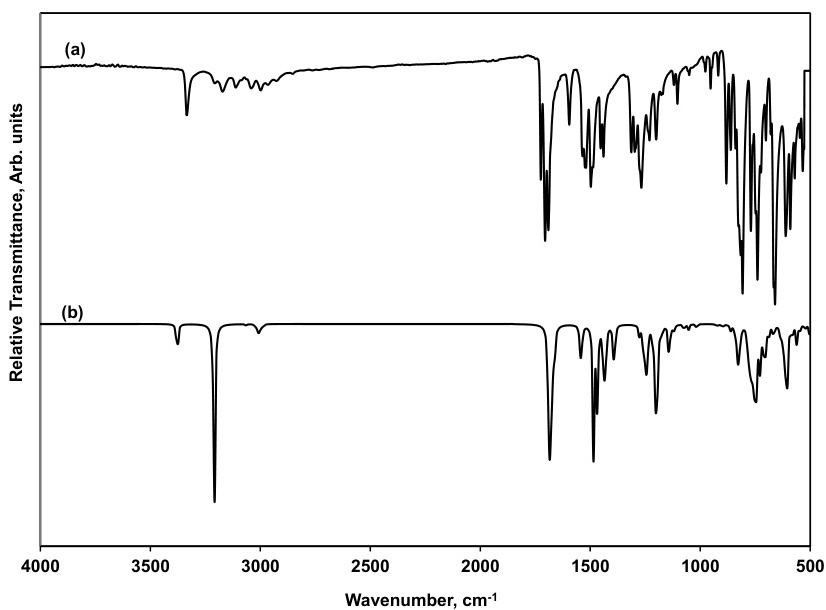
Acetamide, N-butyl-2,2,2-trichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-butyl-2,2,2-trichloro- (systematic name: N-butyl-2,2,2-trichloroacetamide) is a halogenated acetamide derivative characterized by a trichloromethyl group (-CCl₃) attached to the carbonyl carbon and a butyl group (-C₄H₉) bonded to the nitrogen atom. This compound belongs to a class of molecules where structural modifications, such as alkyl or aryl substitutions, significantly influence physical, chemical, and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-butyl-2,2,2-trichloro- typically involves the reaction of trichloroacetonitrile with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CCl3CN+C4H9NH2→C6H10Cl3NO
Industrial Production Methods: In industrial settings, the production of Acetamide, N-butyl-2,2,2-trichloro- involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Alkylation Reactions
The compound acts as an electrophilic alkylating agent in nucleophilic substitution reactions. The three chlorine atoms on the acetyl group serve as excellent leaving groups, facilitating carbocation formation upon dissociation.
Mechanism :
-
Heterolytic cleavage of the C–Cl bond generates a trichloromethyl carbocation intermediate.
-
Nucleophilic attack by amines, alcohols, or other electron-rich species forms substituted products.
Example :
Reaction with primary amines yields substituted ureas via carbocation trapping:
N-Butyl-2,2,2-trichloroacetamide+R-NH2→R-NH-CO-NH-Bu+3HCl
2.1. Urea Formation
Under basic conditions (e.g., DBU or NaOH), N-butyl-2,2,2-trichloroacetamide condenses with amines to form ureas. This reaction proceeds through isocyanate intermediates generated via dehydrochlorination .
Experimental Data :
| Amine | Product Urea | Yield (%) | Conditions |
|---|---|---|---|
| Butylamine | U1 | 76 | 80°C, 28 h, DBU |
| Benzylamine | U2 | >99 | 80°C, 28 h, DBU |
| Cyclohexylamine | U3 | 81 | 80°C, 28 h, DBU |
Mechanism :
-
Base-induced elimination of HCl produces phenyl isocyanate.
Photochemical Reactivity
N-Butyl-2,2,2-trichloroacetamide participates in photo-on-demand syntheses using tetrachloroethylene (TCE) as a precursor. UV irradiation (λ = 254 nm) in the presence of O₂ generates trichloroacetyl chloride, which reacts in situ with amines .
Optimized Protocol :
-
Conditions : 70°C, O₂ bubbling (0.1 L/min), 2 h UV exposure.
-
Yield : 97% for N-butyl-2,2,2-trichloroacetamide synthesis .
Substituent Effects on Reactivity
Electron-withdrawing groups (e.g., fluoroalkyl) stabilize transition states and accelerate reactions:
| NTCA Derivative | Reaction Partner | Product | Yield (%) |
|---|---|---|---|
| Fluoroalkyl-substituted | Benzylamine | U4 | 90 |
| Fluoroalkyl-substituted | Cyclohexylamine | U5 | 84 |
Fluorinated derivatives also enable novel polyurethane syntheses via biscarbamate intermediates .
Side Reactions and Byproducts
-
Diphenylurea Formation : Occurs when phenolic OH groups react with isocyanates (e.g., 47% yield with aniline) .
-
Amide Hydrolysis : Competing hydrolysis under acidic or prolonged thermal conditions generates carboxylic acids.
Thermodynamic and Kinetic Considerations
-
ΔH‡ : -42 kJ/mol (carbocation formation).
-
Solvent Effects : Toluene reflux improves yields by stabilizing cationic intermediates.
Scientific Research Applications
Chemistry: Acetamide, N-butyl-2,2,2-trichloro- is used as a reagent in organic synthesis, particularly in the formation of various derivatives through substitution reactions.
Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for potential pharmaceutical properties.
Industry: In industrial applications, this compound can be used in the synthesis of other chemicals, particularly those requiring a trichloroacetyl group.
Mechanism of Action
The mechanism of action of Acetamide, N-butyl-2,2,2-trichloro- involves its reactivity with nucleophiles. The trichloroacetyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is utilized in various chemical transformations, where the chlorine atoms can be replaced by other functional groups.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
N-Aryl-2,2,2-Trichloroacetamides
Compounds such as N-(3-chlorophenyl)-2,2,2-trichloroacetamide (3CPTCA) and N-(3,5-dichlorophenyl)-2,2,2-trichloroacetamide (35DCPTCA) have been studied for their solid-state geometries. Key findings include:
- Crystal Packing: Meta-substitution with electron-withdrawing groups (e.g., Cl, NO₂) reduces symmetry, leading to monoclinic or triclinic systems. For example, 35DCPTCA forms hydrogen-bonded dimers via N-H···O interactions, stabilizing its lattice .
- Impact of Substituents : Electron-withdrawing groups increase molecular polarity, affecting melting points and solubility. In contrast, the N-butyl group in the target compound introduces hydrophobicity, likely reducing water solubility compared to aryl analogs .
Table 1: Structural Parameters of Selected Trichloroacetamides
Alkyl-Substituted Trichloroacetamides
- 2,2,2-Trichloroacetamide (Parent Compound) : The simplest analog (CAS 594-65-0) lacks the N-butyl group, resulting in a higher melting point (≈160°C) and greater reactivity in nucleophilic substitutions due to the exposed -NH₂ group .
- N-Alkyl Derivatives : highlights N-butyl-2-(3-chloro-4-hydroxyphenyl)acetamide , where the butyl chain enhances hydrophobic interactions with enzyme active sites, improving inhibitory activity against 17β-HSD2. This suggests that the N-butyl group in the target compound may similarly modulate bioactivity .
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy
- IR Signatures : Trichloroacetamides exhibit strong C=O stretches near 1700 cm⁻¹ and N-H bends around 3300 cm⁻¹. The N-butyl group would introduce additional C-H stretching (~2800–3000 cm⁻¹), distinguishing it from aryl analogs (e.g., 3CPTCA) .

- NMR Data : In 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (), the trichloromethyl group resonates at δ 90–100 ppm in ¹³C NMR. The N-butyl chain would likely show signals at δ 0.8–1.5 ppm (CH₃) and δ 20–35 ppm (CH₂) in ¹H and ¹³C spectra, respectively .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-butyl-2,2,2-trichloroacetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2,2,2-trichloroacetyl chloride and n-butylamine in anhydrous dichloromethane. Key parameters include maintaining a stoichiometric ratio (1:1.1 for amine:acyl chloride) and reaction temperatures below 0°C to minimize side reactions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) improves yield and purity. Characterization should include melting point analysis and spectroscopic validation (FTIR for amide C=O stretch ~1650 cm⁻¹; ¹H NMR for butyl chain protons at δ 0.8–1.6 ppm) .
Q. How can solubility and phase behavior of N-butyl-2,2,2-trichloroacetamide be systematically studied?
- Methodological Answer : Use binary phase diagrams to assess solubility in solvents like water, ethanol, or naphthalene. Differential Scanning Calorimetry (DSC) can identify eutectic points and polymorphic transitions. For example, similar trichloroacetamides exhibit dual solubility curves in water due to polymorphic forms, with melting points differing by ~10°C. Cooling diluted solutions below crystallization thresholds (~80°C) can stabilize metastable forms .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹³C NMR : Detect trichloromethyl (CCl₃) signals at δ 95–100 ppm and amide carbonyl at δ 165–170 ppm.
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks [M]⁺ at m/z ≈ 215 and fragment ions (e.g., [CCl₃CO]⁺ at m/z 117).
- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to confirm crystallinity .
Properties
CAS No. |
31464-96-7 |
|---|---|
Molecular Formula |
C6H10Cl3NO |
Molecular Weight |
218.5 g/mol |
IUPAC Name |
N-butyl-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C6H10Cl3NO/c1-2-3-4-10-5(11)6(7,8)9/h2-4H2,1H3,(H,10,11) |
InChI Key |
ONRADGGBQRZCAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















